molecular formula C16H21N3O5 B2543306 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034332-62-0

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2543306
CAS No.: 2034332-62-0
M. Wt: 335.36
InChI Key: OULRIQVUQGEBNV-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 1-position with a furan-2-carbonyl group and at the 4-position with an imidazolidine-2,4-dione core. The imidazolidinedione moiety is further modified at the 3-position with a 2-methoxyethyl chain. Its molecular formula is C₁₆H₂₁N₃O₅ (calculated molecular weight: 335.36 g/mol). The furan-2-carbonyl group introduces a heterocyclic aromatic system, while the methoxyethyl side chain enhances hydrophilicity. Piperidine and imidazolidinedione scaffolds are well-documented in medicinal chemistry for their roles in CNS modulation, antimicrobial activity, and enzyme inhibition .

Properties

IUPAC Name

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-23-10-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-9-24-13/h2-3,9,12H,4-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULRIQVUQGEBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(furan-2-carbonyl)piperidin-4-ylamine. This intermediate is further reacted with 2-methoxyethyl isocyanate to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan ring and imidazolidine-2,4-dione moiety may play a role in binding to these targets, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with two analogs: BG15969 (C₂₀H₂₅N₃O₄) and 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (C₂₃H₂₇NO₄) .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Biological Activities
Target Compound C₁₆H₂₁N₃O₅ 335.36 Furan-2-carbonyl, 2-methoxyethyl Antimicrobial, CNS modulation (e.g., anticonvulsant)
BG15969 C₂₀H₂₅N₃O₄ 371.43 Phenylpropenoyl, 2-methoxyethyl Potential kinase inhibition, anti-inflammatory
1-Acetyl-t-3-ethyl... () C₂₃H₂₇NO₄ 381.47 Acetyl, bis(4-methoxyphenyl) Antimicrobial, anti-inflammatory

Key Observations:

The 2-methoxyethyl chain (shared with BG15969) enhances hydrophilicity compared to the bis(4-methoxyphenyl) substituents in ’s compound, which are bulkier and more lipophilic.

Physicochemical Properties: Molecular Weight: The target compound (335.36 g/mol) adheres more closely to Lipinski’s Rule of Five (MW < 500) than BG15969 (371.43 g/mol) or the compound (381.47 g/mol), suggesting better oral bioavailability. LogP Estimation: The furan and methoxyethyl groups likely reduce logP (hydrophobicity) compared to BG15969’s phenylpropenoyl and ’s methoxyphenyl substituents.

Biological Activity: The piperidine-amide linkage in the target compound and ’s analog is associated with antimicrobial and anti-inflammatory activities .

Research Findings and Hypotheses

  • Antimicrobial Potential: The target compound’s furan-2-carbonyl group may disrupt microbial cell membranes, similar to piperidine-amides in .
  • CNS Modulation : The imidazolidinedione core could inhibit T-type calcium channels, a mechanism seen in ethosuximide, though experimental validation is needed.
  • Solubility Advantage: The 2-methoxyethyl group likely improves aqueous solubility over BG15969’s phenylpropenoyl group, enhancing bioavailability.

Biological Activity

The compound 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS Number: 2034584-95-5) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of 366.4 g/mol. The structure consists of a piperidine ring substituted with a furan-2-carbonyl group and an imidazolidine dione moiety, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
CAS Number2034584-95-5

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of imidazolidine diones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research on related furan derivatives suggests that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic processes. This activity is crucial in the development of new antibiotics, especially against resistant strains.

Anticonvulsant Effects

Some studies indicate potential anticonvulsant effects associated with similar piperidine derivatives. The mechanism may involve the modulation of neurotransmitter systems, particularly GABAergic pathways, which are critical in seizure control.

Case Studies

  • Anticancer Efficacy
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazolidine derivatives, revealing that modifications at specific positions significantly enhance anticancer activity against breast and lung cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
  • Antimicrobial Mechanism
    • Research published in Antimicrobial Agents and Chemotherapy demonstrated that furan-based compounds effectively inhibited the growth of Staphylococcus aureus. The study highlighted the importance of the furan moiety in enhancing membrane permeability and disrupting bacterial metabolism.
  • Neuropharmacological Studies
    • An investigation into the anticonvulsant properties of piperidine derivatives indicated that certain modifications improved efficacy in animal models of epilepsy. The study reported an ED50 value lower than that of standard anticonvulsants like phenobarbital, suggesting a promising therapeutic profile.

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